molecular formula C23H20ClN5OS B2982273 2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide CAS No. 1286718-43-1

2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide

Cat. No.: B2982273
CAS No.: 1286718-43-1
M. Wt: 449.96
InChI Key: JVVMOZAVGYKIOY-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of benzothiazolinone acetamide analogs, which share structural similarities with the compound , has demonstrated their potential in photovoltaic applications. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their nonlinear optical (NLO) activity was investigated, showing significant second-order hyperpolarizability values. Molecular docking studies have also been conducted to understand their binding interactions with Cyclooxygenase 1 (COX1), indicating the potential for biological interactions at the molecular level (Mary et al., 2020).

Oxidation Reactivity Channels

Research on pyridyl acetamides, including structural analogs of the specified compound, has revealed diverse oxidation reactivity channels. These studies provide insight into the chemical behavior of such compounds when subjected to various oxidants, elucidating their potential for producing multiple products with distinct properties. This knowledge can be valuable in designing compounds with desired reactivity and stability profiles (Pailloux et al., 2007).

Probe Development for Peripheral Benzodiazepine Receptors

Imidazo[1,2-α]pyridines, including compounds closely related to the one , have been synthesized as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These ligands have potential applications in studying PBR in vivo using SPECT imaging techniques. The development of such probes can significantly advance our understanding of PBR's role in various physiological and pathological processes (Katsifis et al., 2000).

ACAT-1 Inhibition for Therapeutic Applications

The discovery of compounds such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride demonstrates potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These findings suggest potential therapeutic applications for diseases involving ACAT-1 overexpression, highlighting the importance of structural features in enhancing solubility and oral absorption (Shibuya et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. This could involve testing its biological activity against various targets .

Properties

IUPAC Name

2-[6-[4-(4-chlorophenyl)imidazol-1-yl]pyridazin-3-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5OS/c1-16-4-3-5-19(12-16)28(2)23(30)14-31-22-11-10-21(26-27-22)29-13-20(25-15-29)17-6-8-18(24)9-7-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVMOZAVGYKIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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